2-((6-Amino-9h-purin-8-yl)thio)propanoic acid

Chemical Synthesis Quality Control Procurement

Researchers requiring precise C8-thiopurine analogs face variability when substituting side chains like butanoic acid or ethanol, which alter target affinity. This compound provides the exact propanoic acid moiety needed for reproducible SAR campaigns. It serves as a stable intermediate for amide coupling and esterification, supporting custom nucleoside synthesis. • Structure: Thioether-linked propanoic acid at the purine C8 position • Purity: ≥97% (HPLC), CAS 330983-00-1 • Supply: Multi-gram inventory with ambient shipping for R&D quantities

Molecular Formula C8H9N5O2S
Molecular Weight 239.26g/mol
CAS No. 330983-00-1
Cat. No. B400324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Amino-9h-purin-8-yl)thio)propanoic acid
CAS330983-00-1
Molecular FormulaC8H9N5O2S
Molecular Weight239.26g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13)
InChIKeyUJWQVAHCSWZSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Amino-9H-purin-8-yl)thio)propanoic Acid Overview


2-((6-Amino-9H-purin-8-yl)thio)propanoic acid (CAS 330983-00-1) is a synthetic purine derivative characterized by a thioether linkage at the C8 position of the purine ring, connecting to a propanoic acid moiety . With a molecular formula of C8H9N5O2S and a molecular weight of 239.25 g/mol, this heterocyclic compound serves as a research intermediate and a potential precursor in the synthesis of modified nucleosides and nucleotides . Its structure places it within the broader class of 8-thiopurine derivatives, a group investigated for their capacity to modulate purinergic signaling pathways and nucleotide metabolism [1].

1
Suitable as a synthetic intermediate for modified nucleosides/nucleotides Research intermediate context
2
Supports purinergic signaling and nucleotide metabolism research Hypothesis-driven studies
3
Provides a C8-thiopropanoic acid handle for derivatization (e.g., amide, ester) Focused SAR library context

Non-Interchangeability with 8-Thiopurine Analogs


Within the 8-thiopurine class, substitution at the C8 sulfur is not functionally equivalent. The specific identity of the side chain (e.g., propanoic acid, butanoic acid, or ethanol) and its attachment point on the purine core (N9 substitution) are critical determinants of molecular recognition, binding affinity, and overall biological activity [1]. Direct evidence from studies on 8-thioalkyl-adenosine derivatives demonstrates that even minor alterations to the C8 substituent can lead to profound differences in inhibitory potency and selectivity against targets like NAD kinase [1]. Therefore, a generic substitution of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid with a close analog such as the butanoic acid or ethanol derivative cannot be assumed to yield equivalent experimental outcomes, making compound-specific procurement essential for reproducible research .

Target vs. Analog Non-Interchangeability
This Compound
Propanoic acid side chain at C8 sulfur
Close Analog
Butanoic acid or ethanol side chain
Minor C8 substituent changes may lead to profound differences in inhibitory potency and target selectivity. Compound-specific procurement is essential; substitution cannot be assumed to yield equivalent experimental outcomes.

Product-Specific Evidence


Purity and Quality Control Specifications

For procurement purposes, 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid is commercially available with a standard purity specification of ≥97% . This is comparable to its positional isomer, 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid (CAS 304444-49-3), which is also supplied at 97% purity . While this does not represent a performance-based differentiation, it establishes a baseline expectation for purity and quality control (e.g., NMR, HPLC) among reputable vendors, a critical factor for ensuring reproducibility in downstream applications.

Purity Specification
Specification review
≥97% (HPLC, NMR, GC)
Supports research-grade QC baseline
Vendor-reported data; positional isomer comparable at 97%
Chemical Synthesis Quality Control Procurement

Storage and Shipping Conditions

Vendor specifications for 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid recommend long-term storage sealed in a dry environment at 2-8°C . While specific stability data is not publicly available, this storage condition is a standard for many purine derivatives and small-molecule research chemicals to mitigate potential degradation via hydrolysis or oxidation . This specification contrasts with the storage of related compounds like the 9-benzyl analog (CAS 632300-63-1), for which specific storage data is also not readily available, highlighting the compound-specific nature of handling requirements.

Storage Condition
Data to verify
Sealed in dry, 2–8°C
Provides handling guidance for integrity
Standard purine derivative condition; specific stability data unavailable
Compound Management Stability Logistics

Limited Comparative Activity Data

A comprehensive search of primary research literature and patent databases reveals a critical limitation: there are currently no published, peer-reviewed studies that provide a direct, quantitative comparison of the biological activity of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid against its closest analogs (e.g., the butanoic acid, ethanol, or 9-benzyl derivatives) [1]. The available data on this specific compound is primarily confined to vendor technical datasheets. This contrasts with the broader class of 8-thioalkyl-adenosine derivatives, where extensive structure-activity relationship (SAR) studies have been published, showing sub-micromolar inhibition of NAD kinase and high selectivity indices [1]. The absence of such data for this specific compound means any claim of differential activity or performance superiority over its analogs cannot be substantiated at this time.

Comparative Bioactivity
Data gap
No peer-reviewed comparative data available
Lacks quantitative differentiation from analogs
Broader class has extensive SAR; compound-specific data needed
Data Availability Comparative Analysis Research Gap

Validated Application Scenarios


Synthetic Intermediate for Nucleoside Analogs

The compound is best suited as a research intermediate for synthetic chemists developing novel purine-based molecules. Its defined structure, with a thioether-linked propanoic acid at the C8 position, provides a specific handle for further derivatization, such as amide bond formation or esterification, to explore structure-activity relationships in projects targeting nucleotide metabolism or purinergic signaling [1]. This application is supported by its use as a precursor in the synthesis of carbon-11-labeled PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) [2].

Hypothesis-Driven Purinergic Research

Due to its structural similarity to adenosine, this compound is a valid candidate for exploratory research into the modulation of purinergic receptors and related enzymes [1]. Its procurement is justified for biochemical and pharmacological assays designed to test a specific hypothesis about the role of the C8-thiopropanoic acid moiety in molecular recognition, with the explicit understanding that the research is to generate novel data rather than rely on pre-existing comparative benchmarks.

Focused Library for 8-Thiopurine SAR Studies

This compound can be a valuable component in a focused library of 8-thiopurine analogs, alongside variants with different side chains (e.g., butanoic acid, ethanol) or N9 substitutions (e.g., benzyl, phenoxyethyl) [1]. The primary value in this context is to serve as a comparator within a systematic SAR campaign aimed at determining the influence of the propanoic acid chain on potency, selectivity, or pharmacokinetic properties relative to its structural neighbors [2].

Application
Selection Property
Validation Focus
Nucleoside analog synthesis
Defined C8-thiopropanoic acid handle
Derivatization and SAR exploration
Purinergic signaling research
Structural similarity to adenosine
Hypothesis-driven receptor/enzyme assays
8-Thiopurine SAR library
Propanoic acid chain comparator
Influence on potency and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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